
6-Bromo-2,1-benzoxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,1-benzoxazole-3-carbaldehyde is an organic compound belonging to the class of benzoxazole derivatives. It is characterized by a benzoxazole ring substituted with a bromine atom at the 6th position and an aldehyde group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,1-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under various reaction conditions. One common method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . The reaction yields 2-aryl benzoxazole derivatives, including this compound, in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,1-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2,1-benzoxazole-3-carboxylic acid.
Reduction: 6-Bromo-2,1-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2,1-benzoxazole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential antibacterial, antifungal, and anticancer activities.
Pharmaceutical Research: It serves as an intermediate in the development of new drugs targeting specific molecular pathways.
Chemical Research: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,1-benzoxazole-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. It can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-indazole-3-carbaldehyde: Another brominated heterocyclic compound with similar structural features.
6-Bromo-2,1-benzoxazole-3-carboxylic acid: An oxidized form of 6-Bromo-2,1-benzoxazole-3-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an aldehyde group makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
6-bromo-2,1-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-6-7(3-5)10-12-8(6)4-11/h1-4H |
Clave InChI |
SIZAFZAVYLLEHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(ON=C2C=C1Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


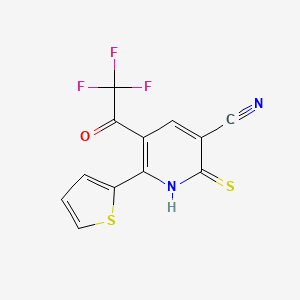
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)

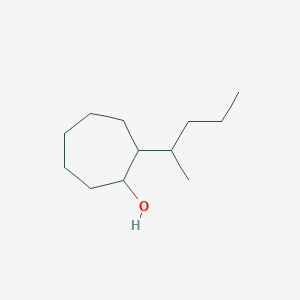
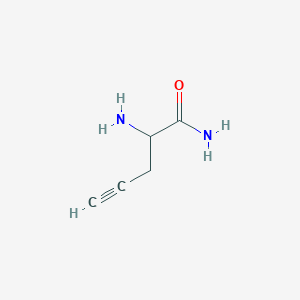

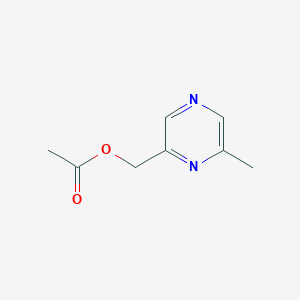
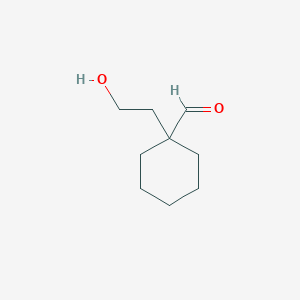
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)
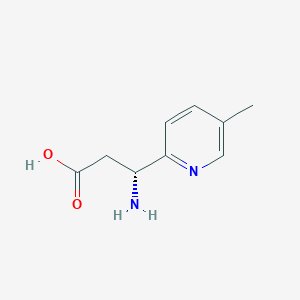

![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)

